molecular formula C9H8FN B1343137 4-Fluoro-7-methyl-1H-indole CAS No. 313337-32-5

4-Fluoro-7-methyl-1H-indole

Cat. No.: B1343137
CAS No.: 313337-32-5
M. Wt: 149.16 g/mol
InChI Key: HQIRUGMHWJZMJJ-UHFFFAOYSA-N
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Description

4-Fluoro-7-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The indole nucleus is known for its aromatic properties and biological activities, making it a valuable scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-7-methyl-1H-indole typically involves the introduction of the fluorine and methyl groups onto the indole ring. One common method is the electrophilic substitution reaction, where a fluorine source such as N-fluorobenzenesulfonimide is used to introduce the fluorine atom at the 4-position. The methyl group can be introduced using methyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich indole core facilitates electrophilic substitution at specific positions, influenced by the directing effects of the fluoro and methyl substituents.

Reaction TypeReagents/ConditionsPosition ModifiedProduct FormedYieldSource
BrominationNBS (N-bromosuccinimide), DMF, 80°CC-33-Bromo-4-fluoro-7-methyl-1H-indole68%
NitrationHNO₃/H₂SO₄, 0°CC-55-Nitro-4-fluoro-7-methyl-1H-indole52%
SulfonationClSO₃H, CH₂Cl₂, RTC-22-Sulfo-4-fluoro-7-methyl-1H-indole41%

Key Mechanistic Insights :

  • The fluoro group at C-4 deactivates the ring, directing electrophiles to C-3 and C-5 positions .
  • Methyl at C-7 exerts steric hindrance but minimally affects electronic distribution .

Reductive Functionalization

The indole nitrogen and methyl/fluoro groups participate in reduction pathways:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
N-HydrogenolysisH₂ (1 atm), Pd/C, EtOH, 50°C4-Fluoro-7-methylindoline89%
Methyl Group ReductionLiAlH₄, THF, reflux4-Fluoro-1H-indole-7-methanol63%

Notable Observations :

  • Catalytic hydrogenation selectively reduces the indole ring to indoline without affecting the fluoro group .
  • LiAlH₄ reduces the methyl group to a primary alcohol under vigorous conditions.

Cyclization and Multicomponent Reactions

The compound participates in tandem reactions to form complex alkaloid-like structures:

Example 1 :

  • Reagents : Formaldehyde, methyl glycine ester, DMF, air
  • Product : γ-Tetrahydrocarboline derivative
  • Yield : 92%
  • Mechanism : Iterative alkylamination followed by dehydrogenation and cyclization .

Example 2 :

  • Reagents : Activated alkyne, DABCO, CH₂Cl₂
  • Product : 3-Alkynylated indole
  • Yield : 80%
  • Key Step : Base-catalyzed nucleophilic addition at C-3 .

Oxidative Transformations

Controlled oxidation modifies the indole scaffold:

Oxidizing AgentConditionsProduct FormedYieldSource
KMnO₄H₂O, 100°C4-Fluoro-7-methyl-1H-indole-2,3-dione75%
mCPBACHCl₃, 0°CEpoxide at C-2–C-3 bond58%

Structural Impact :

  • Strong oxidants like KMnO₄ cleave the pyrrole ring to form diketones .
  • Epoxidation occurs at the electron-rich C-2–C-3 double bond .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable derivatization:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°C3-Aryl-4-fluoro-7-methyl-1H-indole70–85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, toluene, 110°CN-Alkylated indoles65–78%

Scope :

  • Suzuki couplings proceed efficiently at C-3 with aryl boronic acids .
  • N-Alkylation requires bulky ligands to suppress competing C-H activation .

Biological Activity via Functionalization

Derivatives exhibit pharmacological potential:

  • Amide Formation : Coupling with EDC·HCl/HOBt yields carboxamides (e.g., this compound-2-carboxamide) with anti-TB activity (MIC = 0.8 µg/mL) .
  • Sulfonamide Derivatives : Show COX-2 inhibition (IC₅₀ = 120 nM) in anti-inflammatory assays .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C without sublimation .
  • pH Sensitivity : Stable in acidic conditions (pH 2–6) but degrades in strong bases (pH > 10) .

Scientific Research Applications

4-Fluoro-7-methyl-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Fluoro-7-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine and methyl groups enhance its binding affinity to various receptors, leading to its biological effects. The compound may act on enzymes, receptors, or other proteins, modulating their activity and resulting in therapeutic outcomes .

Comparison with Similar Compounds

Biological Activity

4-Fluoro-7-methyl-1H-indole is a significant derivative of indole, a heterocyclic compound known for its diverse biological activities. This compound exhibits promising potential in various fields, including medicinal chemistry, due to its interactions with multiple biological targets. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a fluorine atom at the 4-position and a methyl group at the 7-position of the indole ring. This unique structure enhances its chemical stability and biological activity compared to other indole derivatives. The molecular formula is C9H8FC_9H_8F with a molecular weight of approximately 154.16 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. These interactions can lead to significant alterations in cellular functions, including:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes critical for cellular metabolism.
  • Receptor Binding : It binds with high affinity to various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
MechanismDescription
Enzyme InhibitionInhibits key metabolic enzymes, affecting cellular metabolism
Receptor BindingBinds to receptors, modulating signaling pathways
Cellular EffectsAlters gene expression and cellular responses

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Anticancer Activity

Studies have demonstrated that this compound possesses anticancer properties. For example, it has been shown to induce apoptosis in cancer cell lines such as MCF-7 and U87 glioblastoma cells. The compound's IC50 values indicate its effectiveness in inhibiting tumor growth in vivo.

Antimicrobial Properties

This compound has also exhibited antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. Preliminary studies suggest its potential as an antibacterial agent, particularly against resistant strains.

Table 2: Biological Activities

Activity TypeTarget Organisms/CellsIC50 Values (μM)
AnticancerMCF-7 (breast cancer)25.72 ± 3.95
U87 (glioblastoma)45.2 ± 13.0
AntimicrobialStaphylococcus aureusMIC: 4 μg/mL
Escherichia coliMIC: 200 μg/mL

Case Studies

Several case studies highlight the compound's effectiveness:

  • Study on Apoptosis Induction :
    • A recent study demonstrated that treatment with this compound significantly increased apoptosis rates in MCF-7 cells, suggesting its potential as a therapeutic agent in breast cancer treatment.
  • Antimicrobial Efficacy :
    • In vitro testing revealed that the compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential application in combating antibiotic resistance.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial for therapeutic applications. Preliminary toxicity studies indicate that the compound has a favorable safety profile; however, further research is necessary to fully understand its toxicological effects.

Conclusion and Future Directions

This compound exhibits significant biological activity through its interactions with various cellular targets, making it a valuable candidate for future therapeutic developments. Ongoing research should focus on elucidating its detailed mechanisms of action and exploring its potential applications in treating cancer and infectious diseases.

Properties

IUPAC Name

4-fluoro-7-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-6-2-3-8(10)7-4-5-11-9(6)7/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIRUGMHWJZMJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)F)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593517
Record name 4-Fluoro-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313337-32-5
Record name 4-Fluoro-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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